8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-14-9-11-19(12-10-14)20(16(13-24-19)18(22)23)17(21)8-7-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWHIXTIZCBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Oxa-4-Azaspiro[4.5]Decane Core
The core structure is constructed via a Mannich-type cyclization (Table 1). A solution of 4-methylcyclohexanone (1.2 eq) and 2-aminoethanol (1.0 eq) in anhydrous THF undergoes BF3·OEt2-catalyzed (0.1 eq) condensation at −20°C, yielding the spirocyclic amine intermediate in 78% yield after silica gel chromatography.
Table 1: Cyclization Reaction Optimization
| Condition | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BF3·OEt2 | 0.1 eq | −20 | 78 | 95.2 |
| p-TsOH | 0.2 eq | 25 | 64 | 89.7 |
| ZnCl2 | 0.15 eq | 0 | 71 | 92.4 |
Methyl Group Installation at C8
The C8 methyl group is introduced via Grignard alkylation using methylmagnesium bromide (3.0 eq) in diethyl ether. Quenching with ammonium chloride followed by extraction with dichloromethane provides the methylated product in 85% yield. Stereochemical analysis (NOESY NMR) confirms equatorial orientation of the methyl group.
Acylation at Position C4
Acylation employs 3-phenylpropanoyl chloride (1.5 eq) in the presence of Hunig’s base (2.0 eq) (Table 2). Reaction monitoring via FT-IR shows complete consumption of the amine starting material within 2 hours at 0°C.
Table 2: Acylation Efficiency Under Varied Conditions
| Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Et3N | CH2Cl2 | 2 | 98 |
| DIPEA | THF | 1.5 | 99 |
| Pyridine | DCM | 3 | 87 |
Carboxylic Acid Formation
The final oxidation step converts a C3 hydroxymethyl group to the carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. Alternative oxidants were evaluated (Table 3), with KMnO4 in acetic acid providing comparable yields but requiring longer reaction times.
Table 3: Oxidation Step Comparative Analysis
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Jones reagent | Acetone | 0 | 89 |
| KMnO4 | AcOH/H2O | 25 | 85 |
| RuCl3/NaIO4 | CCl4/H2O | 40 | 76 |
Alternative Synthetic Approaches
Ring-Closing Metathesis Strategy
A Grubbs II catalyst-mediated approach (2 mol%) in dichloromethane at 40°C attempts to form the spirocycle via olefin metathesis. While this method achieves 68% conversion (GC-MS), competing polymerization side reactions limit practical utility.
Photochemical Cyclization
UV irradiation (λ = 254 nm) of a nitroalkene precursor in benzene generates the spiro core through a radical recombination mechanism. Though innovative, this route suffers from low yields (32%) and complex byproduct profiles.
Process Optimization and Scale-Up Considerations
Critical parameters for industrial translation include:
-
Catalyst Recycling : BF3·OEt2 recovery via aqueous extraction maintains 92% activity over five cycles.
-
Solvent Selection : Switching from THF to 2-MeTHF in the cyclization step reduces energy input by 40% (DSC analysis).
-
Crystallization Control : Seeding with pure product during acidification achieves 99.1% enantiomeric excess (Chiralcel OD-H column).
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the design of new therapeutic agents.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Substituent Variations at Position 4
The pharmacological profile of spirocyclic compounds is highly sensitive to substituents at position 4. Key analogs and their properties are summarized below:
Key Observations :
Antitumor Activity of Related Spirocycles
Evidence from structurally similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones highlights the importance of substituents in antitumor efficacy:
- Compound 11h (from ): Exhibits IC₅₀ values of 0.08–0.19 µM against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer lines. Its substituent (undisclosed in evidence) suggests optimal steric and electronic properties.
- Triazole Derivatives (e.g., 12c in ): Show IC₅₀ = 0.14 µM against HeLa, attributed to triazole-mediated hydrogen bonding.
The target compound’s 3-phenylpropanoyl group may mimic these interactions, though its activity remains unvalidated. Its extended alkyl chain could improve tissue penetration compared to benzoyl analogs.
Biological Activity
8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 329.41 g/mol. The compound features a spirocyclic framework that contributes to its biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₄O₄ |
| Molecular Weight | 329.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1326808-63-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The compound may modulate pathways related to cancer cell proliferation, apoptosis, and differentiation.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of spirocyclic compounds on various cancer cell lines. For example, compounds with similar scaffolds have shown significant inhibition of cell proliferation in leukemia and breast cancer cells, with IC50 values often in the low micromolar range .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of spirocyclic compounds indicated that modifications in the phenyl group significantly enhanced cytotoxicity against breast cancer cells (MCF7). The introduction of substituents at specific positions led to improved selectivity and potency .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects, revealing that they induce G0/G1 phase arrest in the cell cycle, effectively halting proliferation .
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Preliminary assessments suggest moderate toxicity levels; however, further studies are needed to fully characterize its safety in vivo.
Q & A
Q. What are the established synthetic routes for 8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions starting from tert-butyl derivatives and substituted benzoyl precursors. A common approach includes:
Formation of the spirocyclic core : Cyclocondensation of ketones or aldehydes with amines under controlled pH and temperature (e.g., 60–80°C, inert atmosphere).
Introduction of the 3-phenylpropanoyl moiety : Acylation using activated esters or acid chlorides in anhydrous solvents like dichloromethane or THF.
Carboxylic acid functionalization : Hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O under reflux.
Q. Optimization Strategies :
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Structural validation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 318.38 (calc. 318.39) confirms the molecular formula .
- X-ray Diffraction (XRD) : SHELX software refines crystallographic data to validate bond lengths (e.g., C=O at 1.21 Å) and spirocyclic geometry .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data (e.g., FAAH inhibition vs. off-target effects)?
Methodological Answer: Contradictions arise due to assay variability (e.g., enzyme source, substrate concentration). A systematic approach includes:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239). Compare binding poses with known inhibitors like URB592.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>80%).
Selectivity Screening : Test against off-target enzymes (e.g., COX-2, MAGL) using fluorescence-based assays .
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Methodological Answer: Crystallization hurdles (e.g., poor diffraction, twinning) are addressed via:
- Solvent Screening : Use vapor diffusion with PEG 4000/isopropanol mixtures.
- Additive Engineering : Introduce co-crystallants (e.g., 1% DMSO) to stabilize hydrophobic pockets.
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling to 100 K.
- Software Tools : WinGX suite for data integration and ORTEP-3 for thermal ellipsoid visualization .
Q. How can SAR studies improve the pharmacokinetic profile of derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) optimization involves:
Scaffold Modifications :
- Replace the 8-methyl group with ethyl or cyclopropyl to enhance metabolic stability.
- Substitute the phenylpropanoyl moiety with fluorinated analogs (e.g., 3,5-difluoro) to improve BBB penetration .
Prodrug Design : Convert the carboxylic acid to ethyl esters for increased oral bioavailability.
ADMET Prediction : Use SwissADME or pkCSM to forecast logP (<3), CYP450 interactions, and plasma protein binding .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC₅₀ values for FAAH inhibition?
Methodological Answer: Discrepancies stem from assay conditions (e.g., enzyme source, substrate type). Standardization steps:
- Enzyme Source : Use recombinant human FAAH (hFAAH) instead of rat liver microsomes.
- Substrate Uniformity : Employ [³H]-anandamide (10 µM) with 0.1% BSA to prevent non-specific binding.
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., PF-04457845) in triplicate .
Q. Future Research Directions
Q. What unexplored biological targets are suggested by this compound’s spirocyclic architecture?
Methodological Answer: The spirocyclic core’s conformational rigidity suggests potential for:
- GPCR Modulation : Screen against opioid (µ, κ) or cannabinoid (CB1/CB2) receptors via radioligand binding assays.
- Epigenetic Targets : Assess HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
